4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
Overview
Description
. This compound is characterized by its spirocyclic framework, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
It has been synthesized with cobalt (ii) nitrate to form a coordination polymer , suggesting that it may interact with metal ions in biological systems.
Mode of Action
It’s known to form coordination polymers with cobalt (ii) nitrate . This suggests that it may interact with its targets through coordination bonds, leading to changes in the targets’ structure and function.
Biochemical Analysis
Biochemical Properties
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to form coordination polymers with uranyl nitrate, indicating its potential to bind with metal ions . The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and coordination bonds, which can influence the stability and activity of the biomolecules involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound can affect cell signaling by interacting with specific receptors or enzymes, thereby influencing downstream signaling cascades.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to metal ions and form coordination complexes, which can inhibit or activate specific enzymes . Additionally, the hydrogen bonding interactions of this compound with proteins can lead to conformational changes that affect their activity. These interactions can result in alterations in gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound can form stable coordination polymers, which may influence its activity over extended periods . Additionally, the degradation products of this compound can have distinct biochemical properties that affect cellular processes differently.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition or disruption of cellular signaling pathways . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in energy production and utilization, leading to changes in metabolic flux . Additionally, the interactions of this compound with cofactors can modulate their availability and activity, further impacting metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the bioavailability and activity of this compound within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular function . The subcellular localization of this compound can influence its activity and interactions with biomolecules, ultimately affecting cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions . One common method includes the use of cadmium (II) nitrate and the bicyclic bisurea in an acetone medium . The reaction conditions often require precise temperature control and the use of specific solvents to ensure the formation of the desired product.
Industrial Production Methods
. These suppliers provide the compound for research purposes, indicating that it is produced in controlled laboratory environments.
Chemical Reactions Analysis
Types of Reactions
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione undergoes various chemical reactions, including coordination with metal ions to form coordination polymers . It can also participate in protonation reactions due to the presence of carbonyl groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal nitrates, such as cadmium (II) nitrate and cobalt (II) nitrate . The reactions typically occur in solvents like acetone and under conditions that favor the formation of coordination complexes.
Major Products Formed
The major products formed from reactions involving this compound include coordination polymers and monosalts
Scientific Research Applications
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione Monohydrate: Similar in structure but includes a water molecule in its crystalline form.
This compound Monochloride: Contains a chloride ion, affecting its solubility and reactivity.
This compound Mononitrate: Includes a nitrate ion, which can influence its coordination behavior.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for research in coordination chemistry and materials science .
Properties
IUPAC Name |
4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-9(2)5-11(14-7(16)12-9)6-10(3,4)13-8(17)15-11/h5-6H2,1-4H3,(H2,12,14,16)(H2,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQACAWOJMMCZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(NC(=O)N2)(C)C)NC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194084 | |
Record name | Spirobishexahydropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4115-66-6 | |
Record name | Spirobishexahydropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004115666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC360537 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spirobishexahydropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,10,10-TETRAMETHYL-1,3,7,9-TETRAAZA-SPIRO(5.5)UNDECANE-2,8-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione in coordination chemistry?
A: this compound (Spirocarbone, Sk) is a heterocyclic compound with two oxygen atoms capable of coordinating to metal centers. Research demonstrates its ability to form coordination polymers with various metal nitrates, including cadmium [], cobalt [], and uranyl nitrate []. The spirocyclic structure of this compound likely influences the dimensionality and properties of the resulting coordination polymers.
Q2: How does this compound interact with zinc chloride?
A: Studies show that this compound reacts with zinc chloride to form a catena structure. [] In this structure, the oxygen atoms of the this compound molecule bridge adjacent zinc ions, creating a chain-like polymeric structure.
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